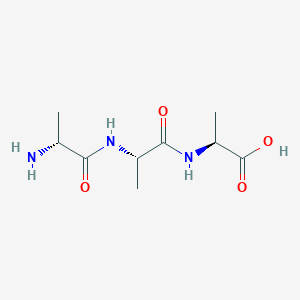

H-D-Ala-Ala-Ala-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHQQCXAJARLQ-SRQIZXRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Solid-Phase Synthesis of D-alanyl-L-alanyl-L-alanine: A Methodological Whitepaper

Abstract

The incorporation of non-proteinogenic amino acids, such as D-alanine, into peptide sequences is a critical strategy in modern drug development and biochemical research. It confers enhanced stability against enzymatic degradation, thereby improving the pharmacokinetic profiles of peptide-based therapeutics. This guide provides an in-depth, field-proven protocol for the synthesis of the tripeptide D-alanyl-L-alanyl-L-alanine. We will explore the strategic decisions underpinning a successful synthesis, focusing on the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. This document is intended for researchers and drug development professionals, offering not just a procedural outline but a causal explanation for each step, ensuring a reproducible and high-yield synthesis.

Strategic Foundation: Why Solid-Phase Synthesis?

The chemical synthesis of a peptide requires the sequential and unambiguous formation of amide (peptide) bonds between amino acids. Two primary strategies dominate the field: classical solution-phase peptide synthesis (CSPS) and solid-phase peptide synthesis (SPPS).[1] While CSPS is highly scalable, it necessitates complex purification after each coupling step, making it a time-consuming process for novel sequences.[1]

For the synthesis of D-alanyl-L-alanyl-L-alanine, particularly at a research and development scale, SPPS offers unparalleled advantages in speed and efficiency.[2] The core principle of SPPS, conceived by Bruce Merrifield, involves anchoring the C-terminal amino acid to an insoluble polymer resin.[3] The growing peptide chain remains attached to this solid support throughout the synthesis. All excess reagents and byproducts from each reaction step are simply washed away by filtration, dramatically simplifying the purification of intermediates.[3] This cyclical process of deprotection, coupling, and washing is highly amenable to automation and ensures high fidelity in the final product.[2]

Our protocol is based on the Fmoc/tBu (tert-butyl) orthogonal protection strategy, which has become the gold standard in modern SPPS due to its use of milder reaction conditions compared to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) method.[4] The term "orthogonal" is critical; it signifies that the protecting groups for the N-terminus (Fmoc, which is base-labile) and any reactive side chains (tBu, which is acid-labile) can be removed under distinct chemical conditions without affecting one another.[5]

The Chemical Arsenal: Reagents and Rationale

A successful synthesis is predicated on the quality and proper application of its constituent chemical tools. The following table summarizes the key components for this protocol.

| Component | Description & Justification |

| Resin | Fmoc-L-Ala-Wang Resin: A polystyrene resin pre-loaded with the C-terminal L-alanine. The Wang linker is an acid-labile linker, allowing for cleavage of the final peptide from the resin under strongly acidic conditions. |

| Amino Acids | Fmoc-L-Ala-OH & Fmoc-D-Ala-OH: The building blocks for the peptide chain. The Fmoc group temporarily protects the α-amino group, preventing self-polymerization and directing the coupling reaction.[6] |

| Deprotection Reagent | 20% Piperidine in DMF: A secondary amine base used for the rapid and clean removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.[4] |

| Coupling Reagents | DCC/HOBt or DIC/HOBt: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are carbodiimides that activate the carboxylic acid of the incoming Fmoc-amino acid.[7] 1-Hydroxybenzotriazole (HOBt) is a crucial additive that acts as a catalyst and suppresses racemization, a significant potential side reaction during activation.[8][9] The combination forms a highly reactive HOBt-ester intermediate, which then efficiently couples with the free amine on the resin-bound peptide.[8] |

| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM): High-quality, peptide-synthesis-grade polar aprotic solvents used to swell the resin and facilitate the reactions. |

| Cleavage Cocktail | TFA / H₂O / TIS (95:2.5:2.5): Trifluoroacetic acid (TFA) is a strong acid that simultaneously cleaves the completed peptide from the Wang resin and removes any acid-labile side-chain protecting groups (not applicable for alanine, but a standard component).[10][11] Water and Triisopropylsilane (TIS) act as scavengers to trap reactive carbocations generated during cleavage, preventing side reactions with the peptide. |

| Purification Solvents | Acetonitrile (ACN) & Deionized H₂O with 0.1% TFA: Standard mobile phases for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the primary method for purifying the crude peptide.[12] |

The Synthetic Workflow: A Step-by-Step Protocol

The synthesis is conducted in a specialized reaction vessel equipped for filtration. The process is cyclical, with each cycle extending the peptide chain by one amino acid.

Overall SPPS Workflow Diagram

Caption: The activation of an Fmoc-amino acid with DIC/HOBt to form an active ester, which then couples to the free amine of the peptide chain.

Cleavage, Purification, and Analysis

Final Cleavage from Resin

-

Place the dried, resin-bound peptide (approx. 1.2 g) in a 50 mL round-bottom flask.

-

Add 10 mL of the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and wash it with a small amount of fresh TFA. Collect the combined filtrate.

-

Concentrate the filtrate under reduced pressure (roto-evaporation) to remove the bulk of the TFA.

-

Precipitate the crude peptide by adding the concentrated solution dropwise to 40 mL of cold diethyl ether. A white precipitate should form. [13]7. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether to remove residual scavengers. [13]8. Dry the crude peptide pellet under vacuum.

Purification by RP-HPLC

The standard method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). [12]This technique separates the target peptide from impurities based on hydrophobicity.

| Parameter | Recommended Setting |

| Column | Preparative C18, 5-10 µm particle size |

| Mobile Phase A | 0.1% TFA in H₂O |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | e.g., 5% to 50% B over 30 minutes |

| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min) |

| Detection | UV at 214 nm (peptide bond absorption) and 280 nm. [14] |

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A (with a small amount of B if needed for solubility).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient and collect fractions corresponding to the major peak.

-

Analyze the purity of each collected fraction using analytical HPLC.

-

Pool the fractions with >95% purity and lyophilize (freeze-dry) to obtain the final product as a white, fluffy powder.

Characterization

-

Mass Spectrometry (MS): To confirm the identity of the peptide by verifying its molecular weight. (Expected [M+H]⁺ for C₁₂H₂₂N₄O₄ ≈ 287.16 g/mol ).

-

Analytical RP-HPLC: To confirm the final purity of the lyophilized product.

Conclusion

This guide outlines a robust and reproducible protocol for the synthesis of D-alanyl-L-alanyl-L-alanine using Fmoc-based solid-phase peptide synthesis. By understanding the causal principles behind each choice—from the orthogonal protection strategy to the role of coupling additives and purification parameters—researchers can confidently execute this synthesis. The inherent self-validating steps, such as monitoring coupling completion, and the standard, high-resolution purification and analysis techniques ensure the production of a high-purity tripeptide suitable for advanced research and development applications.

References

-

Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Perkins, H. R. (1969). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. Available at: [Link]

-

Kurokawa, K., et al. (2021). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PMC - NIH. Available at: [Link]

-

Naeem, M., et al. (2023). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Sinoway. (2022). Application And Preparation Method Of D-alanine. china-sinoway.com. Available at: [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC - PubMed Central. Available at: [Link]

-

Unverzagt, C., & Kajihara, Y. (2013). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. PMC - NIH. Available at: [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Available at: [Link]

-

Sinha, R., & Chang, M. (2019). Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis. Scientific Reports. Available at: [Link]

-

Nguyen, M. M., Ong, N., & Suggs, L. (2013). A general solid phase method for the synthesis of depsipeptides. RSC Publishing. Available at: [Link]

-

HPLC trace of the purification of the crude tripeptide 44. The major... ResearchGate. Available at: [Link]

-

Park, I. S., et al. (1997). D-Alanyl-D-lactate and D-alanyl-D-alanine synthesis by D-alanyl-D-alanine ligase from vancomycin-resistant Leuconostoc mesenteroides. Effects of a phenylalanine 261 to tyrosine mutation. PubMed. Available at: [Link]

-

Unverzagt, C., & Kajihara, Y. (2013). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. Angewandte Chemie International Edition. Available at: [Link]

-

LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]

-

VVPN. (2017). Protecting Groups in Peptide Synthesis. PubMed - NIH. Available at: [Link]

-

Neuhaus, F. C. (1962). Enzymic synthesis of D-alanyl-D-alanine. IV. Control of D-alanine: D-alanine ligase (ADP). Biochemistry. Available at: [Link]

-

A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. Available at: [Link]

-

Hansen, H. H. (2012). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. Available at: [Link]

-

Schepartz Lab. (2016). HPLC Purification of Peptides. Protocols.io. Available at: [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]

-

A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. ResearchGate. Available at: [Link]

-

Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

-

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. biosynth.com [biosynth.com]

- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jpt.com [jpt.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. d-nb.info [d-nb.info]

- 12. bachem.com [bachem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. protocols.io [protocols.io]

The Expanding Roles of D-Alanine Containing Tripeptides in Microbiology: From Cell Wall Fragments to Bioactive Molecules

An In-depth Technical Guide:

Abstract

D-amino acids, once considered mere stereochemical oddities, are now recognized as fundamental players in microbial physiology, pathogenesis, and inter-kingdom communication. Among these, peptides incorporating D-alanine (D-Ala) are of paramount importance. While the role of the terminal D-Ala-D-Ala dipeptide in peptidoglycan as the target for cornerstone antibiotics like vancomycin is well-established, the functions of discrete D-Ala-containing tripeptides are more nuanced and represent an emerging frontier in microbiology and drug development. This guide provides a technical overview of the origins, functions, and research methodologies associated with two major classes of these tripeptides: those generated de novo by non-ribosomal peptide synthetases and those released during cell wall turnover. We explore their roles as antimicrobial agents and as immunomodulatory signaling molecules, providing field-proven insights and detailed experimental protocols for their study.

Introduction: Beyond the D-Ala-D-Ala Paradigm

The bacterial cell wall is a marvel of macromolecular engineering, with its integrity largely dependent on the peptidoglycan (PG) layer. The canonical structure of the PG precursor, terminating in the D-Alanyl-D-Alanine dipeptide, is a cornerstone of bacterial physiology and a primary target for antibiotics.[1] Glycopeptides like vancomycin function by binding to this D-Ala-D-Ala terminus, physically obstructing the transpeptidation and transglycosylation reactions essential for cell wall cross-linking, ultimately leading to cell lysis.[2][3]

However, the world of D-Ala peptides extends beyond this terminal dipeptide. Bacteria have evolved sophisticated enzymatic machinery to produce and process a variety of smaller peptides, including tripeptides containing D-amino acids. These molecules are not merely metabolic byproducts but are increasingly understood to be bioactive effectors with distinct roles. This guide will dissect the dual nature of these tripeptides, exploring their function as both weapons in microbial warfare and as critical signals in the complex dialogue between bacteria and their hosts.

Part 1: De Novo Synthesis - The Non-Ribosomal Peptide Synthetase (NRPS) Pathway

Bacteria and fungi employ massive enzymatic assembly lines called Non-Ribosomal Peptide Synthetases (NRPSs) to build a diverse arsenal of peptide-based natural products.[4] Unlike ribosomal synthesis, NRPSs are independent of mRNA templates and can incorporate a vast array of non-proteinogenic amino acids, including D-isomers, and introduce modifications like acylation and cyclization.[4][5]

Case Study: Sevadicin (D-Phe-D-Ala-Trp), a Tripeptide Antibiotic

A prime example of a D-Ala-containing tripeptide produced via this pathway is sevadicin .[6] Identified from Paenibacillus larvae, the causative agent of American Foulbrood in honey bees, sevadicin is a linear tripeptide with the sequence D-Phe-D-Ala-Trp.[6][7] Its biosynthesis is attributed to an NRPS gene cluster, highlighting a deliberate metabolic investment in its production.[3]

Biological Role: Antimicrobial Activity

Sevadicin exhibits antibacterial activity, suggesting its role is to help P. larvae outcompete other microbes in its environment.[3][6] While its precise molecular target has not yet been fully elucidated, the mechanism of many short, hydrophobic, and often cationic antimicrobial peptides (AMPs) involves interaction with and disruption of the bacterial cell membrane.[2][8] The presence of two bulky aromatic residues (Phe and Trp) in sevadicin is consistent with a mechanism involving membrane insertion and permeabilization.[9] Tryptophan, in particular, is often found in natural AMPs and is known to partition into the bilayer interface, disrupting membrane integrity.[9]

Conceptual Biosynthesis Workflow

The synthesis of a tripeptide like sevadicin by an NRPS complex is a modular, multi-step process. Each module is responsible for the incorporation of a single amino acid.

This diagram illustrates the modular logic of NRPSs. Each module selects an amino acid (A domain), activates it, and tethers it to a thiolation (T) or peptidyl carrier protein (PCP) domain. Epimerization (E) domains convert L-amino acids to their D-isomers. Condensation (C) domains (implicit between modules) catalyze peptide bond formation. Finally, a Thioesterase (TE) domain releases the final tripeptide product.

Part 2: Generation from Peptidoglycan Turnover - Fragments as Signals

The bacterial cell wall is not a static structure; it is constantly remodeled during growth, division, and in response to stress. This process, known as peptidoglycan turnover, involves the controlled enzymatic cleavage of the existing PG mesh by autolysins. This releases a variety of soluble fragments, including muropeptides, into the environment and periplasm.[10]

Case Study: L-Ala-γ-D-Glu-meso-DAP (Tri-DAP), an Immunomodulatory Tripeptide

One of the most well-characterized tripeptides generated from PG turnover is L-Ala-γ-D-Glu-meso-diaminopimelic acid (Tri-DAP) .[11] This fragment is a signature component of the cell wall of most Gram-negative bacteria and certain Gram-positive bacteria.[12][13] While it contains a D-amino acid (D-Glu), its significance lies not in direct antimicrobial action but in its role as a potent signaling molecule to the host immune system.

Biological Role: Host Immune Activation

Tri-DAP is a classic Pathogen-Associated Molecular Pattern (PAMP).[13] Once it enters the cytoplasm of host cells, it is directly recognized by the intracellular Pattern Recognition Receptor (PRR) called NOD1 (Nucleotide-binding Oligomerization Domain-containing protein 1).[14][15] The binding of Tri-DAP to the leucine-rich repeat (LRR) domain of NOD1 is a specific, high-affinity interaction (Kd ≈ 35 µM).[16]

This binding event triggers a conformational change in NOD1, leading to its oligomerization and the recruitment of the serine/threonine kinase RICK (also known as RIPK2).[11][17] The subsequent signaling cascade culminates in the activation of key transcription factors, primarily NF-κB and MAP kinases, which drive the expression of a battery of pro-inflammatory genes, including chemokines responsible for recruiting neutrophils to the site of infection.[14]

This pathway demonstrates how a bacterial cell wall fragment, a D-amino acid-containing tripeptide, acts as a precise signal to alert the host's innate immune system to a bacterial presence, initiating a defensive inflammatory response.[11][14]

Part 3: Methodologies for the Study of D-Ala Containing Tripeptides

Investigating the roles of these tripeptides requires a multidisciplinary approach combining chemical synthesis, microbiology, and biophysical analysis. The following section provides validated, step-by-step protocols for key experimental workflows.

Chemical Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing custom tripeptides with defined stereochemistry.[18]

Principle: This protocol uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry to build the peptide chain step-by-step on a solid resin support. Each cycle involves deprotecting the N-terminal amine and coupling the next Fmoc-protected amino acid until the sequence is complete.

Materials:

-

Rink Amide resin

-

Fmoc-D-Phe-OH, Fmoc-D-Ala-OH, Fmoc-Trp(Boc)-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

SPPS reaction vessel, shaker, nitrogen line, HPLC system.

Step-by-Step Methodology:

-

Resin Preparation:

-

Add Rink Amide resin (e.g., 0.1 mmol scale) to the reaction vessel.

-

Swell the resin in DMF for 1 hour with gentle agitation. Drain the DMF.

-

-

First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):

-

Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain. Repeat for 15 minutes. Wash resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Activation: In a separate tube, dissolve Fmoc-Trp(Boc)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

-

Washing: Drain the coupling solution. Wash resin with DMF (5x) and DCM (3x).

-

-

Second Amino Acid Coupling (Fmoc-D-Ala-OH):

-

Repeat the Fmoc deprotection, activation, coupling, and washing steps as in step 2, using Fmoc-D-Ala-OH.

-

-

Third Amino Acid Coupling (Fmoc-D-Phe-OH):

-

Repeat the Fmoc deprotection, activation, coupling, and washing steps as in step 2, using Fmoc-D-Phe-OH.

-

-

Final Fmoc Deprotection:

-

Perform a final deprotection with 20% piperidine/DMF as described above to free the N-terminal amine of D-Phe.

-

Wash the resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under a stream of nitrogen.

-

-

Cleavage and Deprotection:

-

Add the cleavage cocktail (e.g., 5 mL for 0.1 mmol resin) to the dry resin.

-

Agitate for 3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups (like Boc from Trp).

-

Filter the resin and collect the TFA solution containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether twice more.

-

Air-dry the crude peptide pellet. Dissolve in a water/acetonitrile mixture.

-

Purify the peptide using reverse-phase HPLC (e.g., on a C18 column).

-

Lyophilize the pure fractions and confirm identity and purity via Mass Spectrometry.

-

Assessment of Antimicrobial Activity

The antimicrobial potential of a synthesized tripeptide is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Principle: This assay determines the lowest concentration of a peptide that visibly inhibits the growth of a target bacterium in a liquid medium.

Materials:

-

Synthesized tripeptide (e.g., Sevadicin), lyophilized

-

Target bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer and incubator

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Culture the target bacterium overnight in MHB at 37°C.

-

Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Further dilute this suspension 1:100 in MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

-

-

Peptide Dilution Series:

-

Prepare a stock solution of the tripeptide in an appropriate solvent (e.g., sterile water or DMSO).

-

In a 96-well plate, add 100 µL of MHB to wells 2 through 12 in a row.

-

Add 200 µL of the peptide stock at 2x the highest desired final concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no peptide). Well 12 serves as the sterility control (MHB only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum from step 1 to wells 1 through 11. This dilutes the peptide to its final concentration and brings the final bacterial density to ~7.5 x 10⁵ CFU/mL.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest peptide concentration in the first well that shows no visible bacterial growth (i.e., remains clear).[19]

-

| Peptide | Target Organism | MIC (µg/mL) | MIC (µM) |

| Sevadicin | Bacillus subtilis | 16 | 32.5 |

| Sevadicin | Staphylococcus aureus | 32 | 65.0 |

| Vancomycin | Staphylococcus aureus | 1 | 0.7 |

| L-L-L Isomer | Bacillus subtilis | >128 | >260.0 |

| Table 1: Representative data format for MIC values of a D-Ala containing tripeptide compared to a control antibiotic and its inactive stereoisomer. |

Elucidating Mechanism of Action

To test the hypothesis that an antimicrobial tripeptide acts by disrupting the cell membrane, a membrane permeabilization assay is essential.

Principle: This assay uses a fluorescent dye, Propidium Iodide (PI), which cannot cross the intact membrane of live cells. If a peptide compromises the membrane, PI enters the cell, intercalates with DNA, and emits a strong fluorescent signal.

Materials:

-

Target bacteria, peptide of interest

-

Propidium Iodide (PI) stock solution (e.g., 1 mg/mL)

-

HEPES buffer (5 mM, pH 7.2)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Step-by-Step Methodology:

-

Bacterial Preparation:

-

Grow bacteria to mid-log phase in a suitable broth.

-

Harvest cells by centrifugation, wash twice with HEPES buffer, and resuspend in HEPES buffer to an OD₆₀₀ of 0.2.

-

-

Assay Setup:

-

In the 96-well plate, add 50 µL of the bacterial suspension to each well.

-

Add 5 µL of PI solution to each well to a final concentration of ~10 µM.

-

Add 45 µL of the peptide at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. Include a no-peptide control (buffer only) and a positive control for maximal permeabilization (e.g., 70% isopropanol).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure fluorescence intensity kinetically over 60 minutes (Excitation: ~535 nm, Emission: ~617 nm).

-

-

Data Analysis:

Characterizing Peptide-Receptor Interactions

For signaling tripeptides like Tri-DAP, quantifying the interaction with their receptor (e.g., NOD1) is crucial. Isothermal Titration Calorimetry (ITC) is a gold-standard, label-free method for this purpose.

Principle: ITC directly measures the heat released or absorbed during a binding event. Titrating a peptide ligand into a solution of its receptor protein allows for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified receptor protein (e.g., NOD1 LRR domain)

-

Synthesized peptide ligand (e.g., Tri-DAP)

-

Dialysis buffer (e.g., PBS, pH 7.4)

-

Isothermal Titration Calorimeter

Step-by-Step Methodology:

-

Sample Preparation:

-

Extensively dialyze both the protein and the peptide against the same buffer to minimize heat of dilution effects.

-

Accurately determine the concentration of both protein and peptide solutions. Degas both samples immediately before the experiment.

-

Causality: Using the exact same buffer is critical, as any mismatch will generate heat signals that obscure the binding data.

-

-

ITC Experiment Setup:

-

Load the protein solution into the sample cell (e.g., 20-50 µM).

-

Load the peptide solution into the injection syringe at a concentration 10-15 times that of the protein (e.g., 300-500 µM).

-

Set the experimental parameters: cell temperature (e.g., 25°C), injection volume (e.g., 10 µL), and spacing between injections (e.g., 150 seconds).

-

-

Titration:

-

Perform an initial small injection (e.g., 1 µL) to be discarded during analysis.

-

Execute a series of 20-30 injections of the peptide into the protein solution. The instrument will record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change (ΔH) for that injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software. This fit will yield the thermodynamic parameters: Kd, n, and ΔH.[22][23][24]

-

Conclusion and Future Directions

D-Ala containing tripeptides occupy a fascinating and functionally diverse niche in microbiology. They can be actively synthesized as antimicrobial weapons or generated as fragments of the cell wall that serve as potent signals to the host immune system. This duality underscores the metabolic efficiency and complexity of bacterial systems.

For drug development professionals, both avenues offer compelling opportunities. The NRPS pathway is a proven source of novel antibiotics, and small, stable tripeptides like sevadicin represent attractive scaffolds for development.[25] Conversely, understanding how peptidoglycan-derived tripeptides like Tri-DAP stimulate innate immunity opens the door for developing novel vaccine adjuvants or immunomodulatory therapies that can selectively activate receptors like NOD1.

Future research should focus on identifying new D-Ala tripeptides from diverse microbial sources, elucidating the precise molecular targets of antimicrobial variants, and mapping the full signaling networks engaged by immunomodulatory fragments. The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and scientists to explore this exciting and rapidly evolving field.

References

-

Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Retrieved January 26, 2026, from [Link]

- Iftime, D., et al. (2026). Radical S-Adenosyl-l-Methionine Oxygenase DarE Forms Ether Bond via a Partially Delocalized Tryptophan Cβ Radical. Journal of the American Chemical Society.

-

Garcia-Gonzalez, E., Müller, S., Ensle, P., Süssmuth, R. D., & Genersch, E. (2014). Elucidation of sevadicin, a novel non-ribosomal peptide secondary metabolite produced by the honey bee pathogenic bacterium Paenibacillus larvae. Environmental Microbiology, 16(10), 3217-3228. [Link]

-

Guzman, F. A. C., et al. (2023). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Molecules, 28(14), 5429. [Link]

-

Garcia-Gonzalez, E., et al. (2014). Elucidation of sevadicin, a novel non-ribosomal peptide secondary metabolite produced by the honey bee pathogenic bacterium Paenibacillus larvae. ResearchGate. [Link]

-

Zilic, L., et al. (2020). Synthesis of Conformationally Constrained d-Glu-meso-DAP Analogs as Innate Immune Agonists. Molecules, 25(22), 5291. [Link]

-

Okuda, S., & Shirasu, K. (2019). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. In Plant Peptide Hormones. WUR eDepot. [Link]

-

Hasegawa, M., et al. (2006). Nod1 acts as an intracellular receptor to stimulate chemokine production and neutrophil recruitment in vivo. The Journal of Experimental Medicine, 203(7), 1745–1752. [Link]

-

Rakers, C., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. [Link]

-

Veiga, T., et al. (2021). Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens. FEMS Microbiology Letters, 368(15), fnab094. [Link]

-

Datta, A., et al. (2016). Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy, 60(5), 2819-2831. [Link]

-

Dalmasso, G., et al. (2011). l-Ala-γ-d-Glu-meso-diaminopimelic Acid (DAP) Interacts Directly with Leucine-rich Region Domain of Nucleotide-binding Oligomerization Domain 1, Increasing Phosphorylation Activity of Receptor-interacting Serine/Threonine-protein Kinase 2 and Its Interaction with Nucleotide-binding Oligomerization Domain 1. Journal of Biological Chemistry, 286(35), 31003-31013. [Link]

-

Wang, S., et al. (2021). Bacterial Peptidoglycan Fragments Differentially Regulate Innate Immune Signaling. ACS Central Science, 7(3), 484-493. [Link]

-

Al-Adwani, S., et al. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. International Journal of Molecular Sciences, 23(14), 7545. [Link]

-

Okuda, S., & Shirasu, K. (2019). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Methods in Molecular Biology. [Link]

-

Dalmasso, G., et al. (2011). l-Ala-γ-d-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1... Journal of Biological Chemistry, 286(35), 31003-31013. [Link]

-

Lee, S. H., et al. (2021). Selective Permeabilization of Gram-Negative Bacterial Membranes Using Multivalent Peptide Constructs for Antibiotic Sensitization. ACS Infectious Diseases, 7(4), 846-856. [Link]

-

Rakers, C., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ResearchGate. [Link]

-

López-García, B., et al. (2022). Peptide Conjugates Derived from flg15, Pep13, and PIP1 That Are Active against Plant-Pathogenic Bacteria and Trigger Plant Defense Responses. Applied and Environmental Microbiology, 88(12), e0032922. [Link]

-

Wang, C., et al. (2018). Nonribosomal antibacterial peptides that target multidrug-resistant bacteria. Natural Product Reports, 35(10), 1049-1074. [Link]

-

Wang, S., et al. (2021). Bacterial Peptidoglycan Fragments Differentially Regulate Innate Immune Signaling. ACS Central Science. [Link]

-

Capita, R., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Foods, 10(1), 116. [Link]

-

Wang, S., et al. (2020). Bacterial Peptidoglycan Fragments Differentially Regulate Innate Immune Signaling. bioRxiv. [Link]

-

Lee, J., & Zhang, L. (2016). NOD1 and NOD2 in inflammatory and infectious diseases. Experimental & Molecular Medicine, 48(7), e248. [Link]

-

Breukink, E. (2016). Analyzing mechanisms of action of antimicrobial peptides on bacterial membranes. The University of Liverpool Repository. [Link]

-

Jimenez, P. C., et al. (2012). Nonribosomal Peptides from Marine Microbes and Their Antimicrobial and Anticancer Potential. Frontiers in Microbiology, 3, 296. [Link]

- University of Nebraska - Lincoln. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. UNL Digital Commons.

-

Reddy, P. T., et al. (2024). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry. [Link]

-

Caboche, S., et al. (2010). Diversity of Monomers in Nonribosomal Peptides: towards the Prediction of Origin and Biological Activity. Journal of Bacteriology, 192(19), 5143-5150. [Link]

-

Zhang, Y., et al. (2022). Beneficial Impacts of Incorporating the Non-Natural Amino Acid Azulenyl-Alanine into the Trp-Rich Antimicrobial Peptide buCATHL4B. International Journal of Molecular Sciences, 23(17), 9600. [Link]

-

Armstrong, K. M., et al. (2013). Methods for quantifying T cell receptor binding affinities and thermodynamics. UNL Digital Commons. [Link]

-

Dworkin, J. (2014). Messenger Functions of the Bacterial Cell Wall-derived Muropeptides. The Journal of Biological Chemistry, 289(8), 4472–4479. [Link]

-

Capita, R., et al. (2021). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. ResearchGate. [Link]

-

Lpt Peptides. (2024). Activity of Membrane-Permeabilizing Lpt Peptides. MDPI. [Link]

-

SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved January 26, 2026, from [Link]

- Velazquez-Campoy, A., Leavitt, S., & Freire, E. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. University of Nebraska - Lincoln.

-

Girardin, S. E., et al. (2019). Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist's Perspective. Journal of Medicinal Chemistry, 62(17), 7785-7801. [Link]

-

Sobhanifar, S., et al. (2016). Recognition of Peptidoglycan Fragments by the Transpeptidase PBP4 From Staphylococcus aureus. Frontiers in Microbiology, 7, 122. [Link]

-

Li, Z., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157), e60920. [Link]

-

Wikipedia. (n.d.). Nonribosomal peptide. Retrieved January 26, 2026, from [Link]

-

Wang, X., et al. (2024). Antibacterial Activity and Action Mechanism of Bacteriocin Paracin wx7 as a Selective Biopreservative against Vancomycin-Resistant Enterococcus faecalis in Fresh-Cut Lettuce. Foods, 13(9), 1398. [Link]

-

Perkins, H. R., & Nieto, M. (1970). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. [Link]

-

L-P, C., et al. (2019). Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides. Future Medicinal Chemistry, 11(17), 2239-2252. [Link]

-

Whyte, B. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

-

ChemRxiv. (n.d.). Fluorescent Antimicrobial Peptides Based on Nile Red: Effect of Conjugation Site and Chemistry on Wash-free Staining of Bacteria. ChemRxiv. [Link]

-

Leong, K. H., et al. (2017). Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay. BMC Microbiology, 17(1), 40. [Link]

-

Reactome. (n.d.). NOD1/2 Signaling Pathway. Retrieved January 26, 2026, from [Link]

-

McCoy, A. J., et al. (2006). l,l-diaminopimelate aminotransferase, a trans-kingdom enzyme shared by Chlamydia and plants for synthesis of diaminopimelate/lysine. PNAS, 103(47), 17919-17924. [Link]

-

Biology Lectures. (2019, December 27). NOD like receptor signaling pathway (NOD1/NOD2 signaling pathway) [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Nonribosomal Peptides from Marine Microbes and Their Antimicrobial and Anticancer Potential [frontiersin.org]

- 6. Elucidation of sevadicin, a novel non-ribosomal peptide secondary metabolite produced by the honey bee pathogenic bacterium Paenibacillus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 9. Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Messenger Functions of the Bacterial Cell Wall-derived Muropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. l-Ala-γ-d-Glu-meso-diaminopimelic Acid (DAP) Interacts Directly with Leucine-rich Region Domain of Nucleotide-binding Oligomerization Domain 1, Increasing Phosphorylation Activity of Receptor-interacting Serine/Threonine-protein Kinase 2 and Its Interaction with Nucleotide-binding Oligomerization Domain 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacterial Peptidoglycan Fragments Differentially Regulate Innate Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Nod1 acts as an intracellular receptor to stimulate chemokine production and neutrophil recruitment in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. L-Ala-γ-D-Glu-meso-diaminopimelic acid (DAP) interacts directly with leucine-rich region domain of nucleotide-binding oligomerization domain 1, increasing phosphorylation activity of receptor-interacting serine/threonine-protein kinase 2 and its interaction with nucleotide-binding oligomerization domain 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reactome | NOD1/2 Signaling Pathway [reactome.org]

- 18. journals.asm.org [journals.asm.org]

- 19. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. edepot.wur.nl [edepot.wur.nl]

- 23. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 24. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 25. Nonribosomal antibacterial peptides that target multidrug-resistant bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00031J [pubs.rsc.org]

An In-Depth Technical Guide to H-D-Ala-Ala-Ala-OH: Synthesis, Characterization, and Applications in Drug Development

This technical guide provides a comprehensive overview of the tripeptide H-D-Ala-Ala-Ala-OH, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental molecular properties, detailed methodologies for its synthesis and purification, robust analytical techniques for its characterization, and the strategic rationale for incorporating a D-amino acid residue in peptide-based therapeutics.

Core Molecular Attributes of this compound

The tripeptide this compound is a sequence of three alanine amino acids, with the N-terminal residue being the D-enantiomer. This seemingly subtle stereochemical change has profound implications for its biological stability and function.

Molecular Formula and Weight

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for accurate mass spectrometry analysis, solution preparation, and stoichiometric calculations in synthetic and analytical procedures.

| Property | Value | Source |

| Chemical Formula | C₉H₁₇N₃O₄ | [1] |

| Molecular Weight | 231.25 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | [1] |

Strategic Synthesis via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry.[2] The Fmoc/tBu strategy is particularly well-suited for this purpose.[3]

The Rationale Behind SPPS

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4] This methodology offers several advantages over solution-phase synthesis, including simplified purification of intermediates by simple filtration and washing, and the ability to drive reactions to completion using excess reagents.

Experimental Protocol: Fmoc/tBu Synthesis of this compound

This protocol outlines the manual synthesis of the target peptide.

Materials:

-

Wang resin

-

Fmoc-L-Ala-OH

-

Fmoc-D-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM), N,N-Dimethylformamide (DMF) (peptide synthesis grade)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

-

Cold diethyl ether

Workflow:

Caption: Fmoc/tBu Solid-Phase Peptide Synthesis Workflow for this compound.

Step-by-Step Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

In a separate vial, pre-activate Fmoc-L-Ala-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 15 minutes.

-

Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

-

-

Second and Third Amino Acid Coupling: Repeat steps 2 and 3 for the coupling of Fmoc-L-Ala-OH and subsequently Fmoc-D-Ala-OH.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3]

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

-

Dry the crude peptide under vacuum.

-

Purification and Characterization: Ensuring Purity and Identity

The purity and identity of the synthesized peptide must be rigorously confirmed before its use in any application. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.[5][6]

Purification by Preparative RP-HPLC

The crude peptide is purified using preparative RP-HPLC to isolate the target peptide from synthesis-related impurities such as truncated or deletion sequences.

Typical Preparative RP-HPLC Parameters:

| Parameter | Condition |

| Column | C18, 5-10 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) |

| Detection | UV at 210-230 nm |

| Flow Rate | Dependent on column dimensions |

Fractions are collected across the elution profile and analyzed by analytical RP-HPLC and MS to identify those containing the pure product.

Characterization by Analytical RP-HPLC and Mass Spectrometry

Analytical RP-HPLC: This technique is used to assess the purity of the final product.[7][8] The conditions are similar to preparative HPLC but on a smaller scale with a higher resolution column.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is employed to confirm the molecular weight of the purified peptide. The experimentally determined mass should match the theoretical mass of this compound.

Caption: Purification and Characterization Workflow for this compound.

The Significance of the D-Alanine Residue in Drug Development

The incorporation of D-amino acids into peptide sequences is a deliberate and strategic choice in modern drug design.[9]

Enhanced Proteolytic Stability

Peptides composed entirely of L-amino acids are often rapidly degraded by proteases in vivo, limiting their therapeutic potential. The inclusion of a D-amino acid, such as D-alanine at the N-terminus, renders the adjacent peptide bond resistant to cleavage by most endogenous proteases.[10][11] This increased stability can significantly extend the in vivo half-life of the peptide therapeutic.[12]

Modulation of Biological Activity

The stereochemistry of amino acids can influence the three-dimensional conformation of a peptide, which in turn dictates its binding affinity and selectivity for its biological target.[9] The presence of a D-amino acid can induce specific turns or secondary structures that may enhance biological activity or alter the receptor-binding profile.[13]

Applications in Antimicrobial and Therapeutic Peptides

D-alanine is a key component of the peptidoglycan cell walls of many bacteria.[14] Peptides containing D-alanine can therefore be designed to interfere with bacterial cell wall synthesis. Furthermore, the enhanced stability and unique conformational properties imparted by D-amino acids make them valuable components in the development of a wide range of peptide-based therapeutics, including enzyme inhibitors and hormone analogs.[15][16]

Conclusion

This compound, while a simple tripeptide, serves as an excellent model for understanding the synthesis, purification, and strategic application of peptides containing non-natural amino acids. The methodologies outlined in this guide provide a robust framework for the preparation and characterization of this and other D-amino acid-containing peptides. The incorporation of D-alanine is a powerful tool in the arsenal of the peptide chemist, enabling the design of more stable and potent peptide-based therapeutics.

References

-

Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3-45. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7018170, this compound. Retrieved from [Link]

-

Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

-

Marchesan, S., Vargiu, A. V., & Styan, K. E. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current topics in medicinal chemistry, 17(11), 1266–1276. Available at: [Link]

-

Oda, M., et al. (2020). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Journal of Bacteriology, 202(13), e00133-20. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]

-

Mahalakshmi, R., & Balaram, P. (2006). The use of D-amino acids in peptide design. Current Opinion in Structural Biology, 16(4), 503-510. Available at: [Link]

-

LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? Retrieved from [Link]

-

Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

BioVera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

-

van der Donk, W. A., et al. (2015). Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ. Journal of the American Chemical Society, 137(37), 11904–11907. Available at: [Link]

-

Al-Salami, H., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7019. Available at: [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Available at: [Link]

-

ResearchGate. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

-

Chromatography Online. (2025, March 21). Multi-Step Preparative LC–MS Workflow for Peptide Purification. Retrieved from [Link]

-

China Sinoway. (2022, September 9). Application And Preparation Method Of D-alanine. Retrieved from [Link]

-

Yang, C., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 8(20), 5589–5600. Available at: [Link]

-

MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

-

Al-Salami, H., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7019. Available at: [Link]

-

North, M., et al. (2020). Greening the synthesis of peptide therapeutics: An industrial perspective. Green Chemistry, 22(18), 5967-5987. Available at: [Link]

-

Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20(3), 363-393. Available at: [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. researchgate.net [researchgate.net]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. peptide.com [peptide.com]

- 5. biosynth.com [biosynth.com]

- 6. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biovera.com.au [biovera.com.au]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lifetein.com [lifetein.com]

- 16. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

Enhancing Peptide Therapeutic Viability Through D-Alanine Substitution: A Guide to Enzymatic Stability

An In-Depth Technical Guide:

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of leveraging D-alanine substitution to enhance the enzymatic stability of therapeutic peptides. We will explore the fundamental biochemical principles, detail robust experimental protocols for stability assessment, and offer insights into the causality behind key methodological choices.

The Challenge: The Ephemeral Nature of Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and efficacy, targeting cellular pathways with precision that small molecules often cannot match. However, their translation from promising candidates to viable therapeutics is frequently hindered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2][3] The circulatory system and cellular environments are replete with these enzymes, which efficiently catalyze the hydrolysis of peptide bonds.[1][4]

Proteases are broadly classified into two major groups:

-

Exoproteases: These enzymes cleave peptide bonds at the N- or C-termini of a peptide chain.[1]

-

Endoproteases: These enzymes recognize and cleave specific amino acid sequences within the peptide chain.[1]

This enzymatic onslaught results in most natural (all-L-amino acid) linear peptides having a serum half-life of only 5–30 minutes, which is often insufficient for achieving a therapeutic effect.[1] Consequently, strategies to protect peptides from proteolytic degradation are paramount in peptide drug design.

The D-Alanine Solution: A Stereochemical Shield Against Proteolysis

One of the most effective strategies to confer protease resistance is the substitution of naturally occurring L-amino acids with their D-enantiomers.[1][5][6] The underlying principle is rooted in the stereospecificity of protease active sites.

Causality: Why D-Amino Acids Confer Resistance

Proteases have evolved over millennia to recognize and bind substrates with a specific three-dimensional geometry. Their catalytic sites are chiral and are precisely configured to accommodate L-amino acids. When a D-amino acid, such as D-alanine, is incorporated into a peptide backbone, it introduces a profound stereochemical perturbation.

The side chain of the D-amino acid projects in the opposite direction compared to its L-counterpart. This alteration prevents the peptide substrate from fitting correctly into the protease's active site, a phenomenon often described as steric hindrance.[7] This poor binding affinity between the D-alanine-containing peptide and the protease leads to the formation of an inactive complex, effectively preventing the hydrolysis of the peptide bond.[8]

Sources

- 1. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protease - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mass Spectrometry-Based Analysis of Peptide Stereoisomers

Introduction: The Critical Role of Chirality in Peptide Therapeutics and Biology

In the realms of drug development and fundamental biological research, the three-dimensional structure of a molecule is inextricably linked to its function. For peptides, which are polymers of chiral amino acids, the stereochemistry of each constituent residue is a critical determinant of their biological activity, stability, and immunogenicity. The substitution of a single L-amino acid with its D-enantiomer can profoundly alter a peptide's conformation, leading to changes in receptor binding affinity, enzymatic susceptibility, and overall therapeutic efficacy. Undesired D-isomers can be introduced as impurities from starting materials or arise during the synthetic process, making their detection and quantification a crucial aspect of quality control for peptide-based therapeutics.[1] Furthermore, the endogenous occurrence of D-amino acid-containing peptides is increasingly recognized as having significant physiological and pathological implications.[2]

Conventional mass spectrometry (MS) is a cornerstone of peptide analysis due to its exceptional sensitivity and mass accuracy. However, stereoisomers, having identical mass-to-charge ratios, are indistinguishable by standard MS techniques alone.[3] This necessitates the coupling of mass spectrometry with methodologies that can impart chiral selectivity. This comprehensive guide provides an in-depth exploration of advanced mass spectrometry-based workflows for the robust analysis of peptide stereoisomers, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic principles, provide field-proven protocols, and discuss the relative merits of each approach to empower you with the knowledge to select and implement the optimal strategy for your analytical challenges.

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Stereoisomer Separation

The hyphenation of liquid chromatography with mass spectrometry, particularly using chiral stationary phases (CSPs), represents the most established and widely adopted approach for the separation and quantification of peptide stereoisomers. This method can be applied to the analysis of intact peptide diastereomers or, more commonly, to the analysis of amino acid enantiomers following peptide hydrolysis.

Principle of Chiral Chromatography

Chiral separation is achieved through the differential interaction of enantiomers with a chiral stationary phase. These interactions are non-covalent and can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation.[4] The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex with the stationary phase than the other, resulting in different retention times and, consequently, chromatographic separation.

Experimental Workflow: Amino Acid Analysis Following Acid Hydrolysis

A robust method for determining the enantiomeric purity of a synthetic peptide involves complete hydrolysis of the peptide into its constituent amino acids, followed by chiral LC-MS/MS analysis of the hydrolysate.[1][5]

Figure 1: Workflow for chiral amino acid analysis by LC-MS/MS.

Protocol 1: Determination of Amino Acid Chiral Purity by Chiral HPLC-ESI-MS/MS

This protocol is adapted from established methods for the quality control of synthetic peptides.[1][5]

1. Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the peptide sample into a hydrolysis vial. b. Add 500 µL of 6 N deuterated hydrochloric acid (DCl) in deuterated water (D₂O). The use of deuterated reagents is crucial to correct for any racemization that may occur during the hydrolysis step by monitoring the incorporation of deuterium.[1][5] c. Seal the vial under vacuum or an inert atmosphere (e.g., argon) to prevent oxidation. d. Heat the sample at 110°C for 24 hours. e. After hydrolysis, cool the sample to room temperature and evaporate the acid to dryness under a stream of nitrogen or using a vacuum centrifuge. f. Reconstitute the dried amino acid residue in an appropriate volume of a suitable solvent (e.g., 1 mL of 0.1% formic acid in water) for LC-MS analysis.

2. Chiral LC-MS/MS Analysis: a. Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. b. Chiral Column: A suitable chiral stationary phase column, such as a teicoplanin-based CSP (e.g., Chirobiotic T) or a zwitterionic CSP (e.g., Chiralpak ZWIX).[4] c. Mobile Phase: The mobile phase composition will be dependent on the chosen chiral column. A typical mobile phase for a teicoplanin-based column might consist of a gradient of methanol and water with a small amount of acetic acid and triethylamine. d. Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap) equipped with an electrospray ionization (ESI) source. e. MS Method: Operate the mass spectrometer in positive ion mode using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM). For each amino acid, monitor the transition from the precursor ion ([M+H]⁺) to a characteristic product ion. This provides high specificity and sensitivity.

3. Data Analysis and Quantification: a. Integrate the peak areas for the D- and L-enantiomers of each amino acid. b. Calculate the percentage of the D-isomer impurity using the following formula: % D-isomer = (Peak Area of D-isomer / (Peak Area of D-isomer + Peak Area of L-isomer)) * 100 c. The reporting limit for this method can be as low as 0.1%.[1]

Expertise & Experience Insights: The choice of chiral stationary phase is critical and often requires empirical testing for optimal separation of all amino acids of interest. Method validation should be performed for all 19 chiral proteinogenic amino acids to ensure accuracy and robustness.[5]

Analysis of Intact Peptide Diastereomers

For peptides containing one or more chiral centers that have been intentionally or unintentionally altered, reversed-phase HPLC can often separate the resulting diastereomers.

Protocol 2: LC-MS Based Spiking Experiments for Stereochemical Assignment

This protocol is invaluable for confirming the stereochemistry of endogenous peptides or for identifying the location of a stereochemical modification.[6] It relies on the principle that most peptide diastereomers exhibit different retention times on a reversed-phase HPLC column.[6]

1. Synthesis of Isotope-Labeled Standards: a. Synthesize all possible stereoisomers of the peptide of interest using solid-phase peptide synthesis.[6] b. Incorporate one or more stable isotope-labeled amino acids (e.g., ¹³C or ¹⁵N) into the synthetic peptides. This is essential to unambiguously differentiate the synthetic standard from the endogenous or unknown peptide in the mass spectrometer.[6] c. Purify the synthetic peptides by preparative HPLC and confirm their identity and purity by mass spectrometry and analytical HPLC.[6]

2. Spiking Experiment: a. Prepare the sample containing the peptide of unknown stereochemistry (e.g., a biological extract). b. Divide the sample into multiple aliquots. c. Spike each aliquot with one of the purified isotope-labeled synthetic stereoisomers. Leave one aliquot unspiked as a control. d. Analyze each sample by LC-MS.

3. Data Analysis: a. Extract ion chromatograms (EICs) for the m/z of the native peptide and the m/z of the isotope-labeled synthetic peptide. b. Co-elution of a synthetic isotope-labeled stereoisomer with the native peptide provides strong evidence for the stereochemical assignment of the native peptide.[6]

Figure 2: Workflow for stereochemical assignment using LC-MS spiking experiments.

Ion Mobility-Mass Spectrometry (IM-MS): Separation in the Gas Phase

Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge.[2][7] This additional dimension of separation, orthogonal to both liquid chromatography and mass spectrometry, can resolve stereoisomers that may be inseparable by other means.[2][7]

Principle of Ion Mobility Spectrometry

In an ion mobility spectrometer, ions are propelled through a drift tube filled with a neutral buffer gas (e.g., helium or nitrogen) by a weak electric field. The transit time of an ion through the drift tube, known as its drift time, is dependent on its rotationally averaged collision cross-section (CCS). The CCS is a measure of the effective area of the ion as it tumbles and collides with the buffer gas. Peptide stereoisomers, due to the different spatial arrangement of their atoms, can adopt different gas-phase conformations, leading to distinct CCS values and, therefore, different drift times.[2]

Experimental Workflow for IM-MS Analysis

Figure 3: General workflow for ion mobility-mass spectrometry (IM-MS).

Protocol 3: Stereoisomer Differentiation by IM-MS

1. Sample Preparation: a. Prepare a solution of the peptide stereoisomer mixture in a solvent compatible with electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of approximately 1-10 µM.

2. IM-MS Analysis: a. Instrumentation: An ion mobility-mass spectrometer (e.g., a drift tube IM-MS, traveling wave IM-MS, or trapped ion mobility spectrometry (TIMS) instrument). b. Ionization: Use electrospray ionization (ESI) to generate gas-phase peptide ions. c. Ion Mobility Separation: Optimize the ion mobility separation parameters (e.g., drift voltage, buffer gas pressure, traveling wave velocity) to achieve the best resolution between the stereoisomers. d. Mass Analysis: Acquire mass spectra of the mobility-separated ions. High-resolution mass analyzers like time-of-flight (TOF) are commonly used.

3. Data Analysis: a. Visualize the data as a two-dimensional plot of drift time (or CCS) versus m/z. b. Extract the arrival time distributions for the m/z of interest. Baseline separation of the arrival time distributions indicates successful differentiation of the stereoisomers.[2] c. The CCS values for each stereoisomer can be calculated and used for identification and characterization.

Trustworthiness: IM-MS can be combined with tandem MS (MS/MS) to further confirm the identity of the separated isomers and even localize the site of stereochemical modification by analyzing the drift times of the fragment ions.[2]

Tandem Mass Spectrometry (MS/MS) Methods for Chiral Analysis

While a single stage of MS cannot differentiate stereoisomers, tandem mass spectrometry (MS/MS) offers several strategies to achieve chiral recognition in the gas phase.[8] These methods are particularly useful when chromatographic separation is challenging.

The Kinetic Method

The kinetic method is a powerful MS/MS technique for chiral analysis.[9][10] It involves the formation of a non-covalent diastereomeric ternary complex, typically consisting of the analyte enantiomers (D- and L-), a chiral reference compound (selector), and a metal ion or proton. The key principle is that the two diastereomeric complexes will have different stabilities and, therefore, will fragment at different rates when subjected to collision-induced dissociation (CID).

Principle:

-

A solution containing the analyte enantiomers, a chiral selector, and a coordinating ion (e.g., Cu(II)) is introduced into the mass spectrometer.

-

Diastereomeric ternary complexes, [Cu(II)(Selector)(D-analyte)]⁺ and [Cu(II)(Selector)(L-analyte)]⁺, are formed.

-

The ion corresponding to this complex is mass-selected in the first stage of the tandem mass spectrometer.

-

The selected ion is subjected to CID in a collision cell.

-

The relative abundances of the fragment ions (e.g., [Cu(II)(Selector)]⁺ and [Cu(II)(Analyte)]⁺) are measured.

-

A difference in the ratio of these fragment ions for the two diastereomeric complexes allows for the quantification of the enantiomeric excess of the analyte.

Host-Guest Chemistry

This approach is a variation of the kinetic method where a chiral host molecule is used to selectively bind one enantiomer of a guest peptide.[11][12][13] The formation of these diastereomeric host-guest complexes can be observed directly in the mass spectrum, and the relative intensities of the complex ions can be used to determine enantiomeric ratios. The stability of these complexes can also be probed by CID.[11] For example, cinchona alkaloids have been successfully used as chiral selectors for the enantiomeric discrimination of peptides.[11]

MS³ for Localization of Isomerization

In cases where a peptide contains a single stereochemical modification, MS³ can be a valuable tool to pinpoint the location of the isomerized residue.[14]

Workflow:

-

MS¹: The precursor ion of the peptide is isolated.

-

MS² (CID): The precursor ion is fragmented to generate a series of b- and y-type fragment ions. The MS² spectra of the two diastereomers may show subtle differences in fragment ion intensities.[14]

-

MS³ (CID): A specific fragment ion from the MS² spectrum (that ideally contains the isomeric residue) is isolated and further fragmented.

-

Analysis: Significant differences in the MS³ fragmentation patterns of the two diastereomers can help to localize the site of isomerization.[14] This is because the stereochemistry of a single residue can influence the fragmentation pathways of the ion containing that residue.

Method Comparison and Application Summary

| Method | Principle | Advantages | Disadvantages | Typical Applications |

| Chiral LC-MS | Chromatographic separation on a chiral stationary phase. | Robust, quantitative, well-established, high-resolution separation. | Requires method development for each peptide/amino acid set, hydrolysis can introduce racemization. | Quality control of synthetic peptides, enantiomeric purity determination.[1][5] |

| IM-MS | Gas-phase separation based on ion shape (CCS). | Rapid analysis, provides structural information (CCS), orthogonal to LC and MS. | Resolution may not be sufficient for all stereoisomers, specialized instrumentation required. | Analysis of complex mixtures, characterization of peptide conformations.[2][7] |

| Kinetic Method (MS/MS) | Differential fragmentation of diastereomeric complexes. | No chromatography needed, high sensitivity, applicable to a wide range of molecules. | Requires a suitable chiral selector, method development can be complex. | Enantiomeric excess determination, fundamental studies of chiral recognition.[9][10] |

| MS³ Localization | Different fragmentation patterns of diastereomeric fragment ions. | Can pinpoint the location of a single stereochemical modification. | Not always successful, requires high-intensity fragment ions, complex data analysis. | Characterization of post-translationally modified peptides, structural elucidation.[14] |

Conclusion and Future Outlook

The analysis of peptide stereoisomers is a challenging yet essential task in modern pharmaceutical development and proteomics. The mass spectrometry-based methods detailed in this guide provide a powerful toolkit for researchers to tackle this challenge. Chiral LC-MS remains the benchmark for quantitative analysis and quality control due to its robustness and high resolving power. The emergence of ion mobility-mass spectrometry has opened new avenues for rapid, conformation-based separation of stereoisomers in the gas phase, offering a complementary and often orthogonal dimension of analysis. Tandem MS techniques, such as the kinetic method and MS³ fragmentation, provide elegant solutions for chiral recognition and localization without the need for chromatography.

The choice of the most appropriate method will depend on the specific analytical question, the complexity of the sample, and the available instrumentation. As peptide-based therapeutics continue to grow in importance, the continued development and refinement of these mass spectrometric methods will be crucial for ensuring their safety, quality, and efficacy.

References

-

Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]

-

Le, A. T., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4597. [Link]

-